N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring substituted with a methanesulfonyl group, linked to a phenyl ring, which is further connected to a trimethylbenzene sulfonamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions to introduce the methanesulfonyl group. The phenyl ring is then attached through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . The final step involves the sulfonation of the trimethylbenzene ring to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can lead to the formation of sulfone derivatives, while reduction of the pyridazine ring can yield dihydropyridazine compounds.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their function. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfathiazole, also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its combination of a methanesulfonyl-substituted pyridazine ring and a trimethylbenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-11-15(3)19(12-14(13)2)29(26,27)23-17-7-5-16(6-8-17)18-9-10-20(22-21-18)28(4,24)25/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAFTXWRVUPTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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